molecular formula C17H11NO2 B14690926 1-Phenylpyrano[3,4-b]indol-3(9H)-one CAS No. 35296-51-6

1-Phenylpyrano[3,4-b]indol-3(9H)-one

Cat. No.: B14690926
CAS No.: 35296-51-6
M. Wt: 261.27 g/mol
InChI Key: QDAFQMKMIWXKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpyrano[3,4-b]indol-3(9H)-one is a heterocyclic compound that features a fused pyrano and indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylpyrano[3,4-b]indol-3(9H)-one can be synthesized through the Diels-Alder reaction of 3-indolylalkanoic acids with benzoic acid anhydride under the catalysis of diethyl ether and zinc chloride under mild conditions . The reaction yields 1-phenyl-substituted pyrano[3,4-b]indol-3-ones, which can be further functionalized through reactions with acceptor-substituted alkynes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Comparison with Similar Compounds

Properties

CAS No.

35296-51-6

Molecular Formula

C17H11NO2

Molecular Weight

261.27 g/mol

IUPAC Name

1-phenyl-9H-pyrano[3,4-b]indol-3-one

InChI

InChI=1S/C17H11NO2/c19-15-10-13-12-8-4-5-9-14(12)18-16(13)17(20-15)11-6-2-1-3-7-11/h1-10,18H

InChI Key

QDAFQMKMIWXKBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC(=O)O2)C4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.